![molecular formula C17H23N3O2 B4620137 2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)
2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including the formation of imidazole-amine ligands with variable second-coordination spheres, as seen in the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide from 1-methyl-2-carboxaldehyde through reductive amination reactions (Cheruzel et al., 2011). Synthesis pathways can vary greatly depending on the target compound's structure and desired functional groups.
Molecular Structure Analysis
The crystal structure of compounds closely related to 2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide reveals intricate arrangements and bonding patterns. For instance, the crystal structure of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide showcases its effective herbicidal activity, providing insights into the molecular geometry and interactions that could influence the behavior of similar compounds (Liu et al., 2008).
Scientific Research Applications
Crystal Structure and Activity
- Herbicidal Activity : A study analyzed the crystal structure and herbicidal activity of a compound similar to 2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide, highlighting its effectiveness in this domain (Liu et al., 2008).
Antidepressant Properties
- Antidepressant Potential : Research into a similar compound, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, indicated potential antidepressant properties with reduced side effects, suggesting a possible application area for related compounds (Bailey et al., 1985).
Neuroprotective Effects
- Protection Against Oxidative Stress : Propofol, which has a similar structure, was found to attenuate peroxynitrite-mediated DNA damage and apoptosis in astrocytes, pointing towards a neuroprotective application for related compounds (Acquaviva et al., 2004).
Luminescence Sensing
- Fluorescence Sensing : A study on dimethylphenyl imidazole dicarboxylate-based lanthanide-organic frameworks demonstrated their use in luminescence sensing of chemicals like benzaldehyde, suggesting potential in chemical sensing applications (Shi et al., 2015).
Cellular Protection
- Cellular Injury Prevention : DDPH, a compound similar in structure, showed protective effects against oxygen and glucose deprivation-induced injury in rat hippocampal neurons by preventing calcium overload and decreasing glutamate release, indicating potential for cellular protection (He et al., 2009).
Immunobiological Activity
- Immune Modulation : A water-soluble polysaccharide with a similar structure exhibited immunomodulatory activities and antioxidant properties, suggesting a role in immune system enhancement and oxidative stress reduction (Chen et al., 2011).
properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(3-imidazol-1-ylpropyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-5-6-14(2)16(11-13)22-15(3)17(21)19-7-4-9-20-10-8-18-12-20/h5-6,8,10-12,15H,4,7,9H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMIOPWDGSUHSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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